Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)-
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Overview
Description
Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- is an organic compound with the molecular formula C10H12F3N. It is a derivative of benzenemethanamine, where the amino group is substituted with two methyl groups and a trifluoromethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- typically involves the reaction of benzenemethanamine with formaldehyde and a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzenemethanamine, N,N,4-trimethyl-: Contains an additional methyl group instead of the trifluoromethyl group.
Benzenemethanamine, 3,4-dimethyl-: Substituted with two methyl groups at different positions on the benzene ring.
Uniqueness
Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications.
Properties
CAS No. |
71740-33-5 |
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Molecular Formula |
C10H12F3N |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3N/c1-14(2)7-8-3-5-9(6-4-8)10(11,12)13/h3-6H,7H2,1-2H3 |
InChI Key |
GVCGISVXAMONQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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